
6-((1,4')Bipiperidinyl-1'-sulfonyl)-quinazoline-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-((1,4’)Bipiperidinyl-1’-sulfonyl)-quinazoline-2,4-diamine is a complex organic compound characterized by its unique structure, which includes a quinazoline core and a bipiperidinyl sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((1,4’)Bipiperidinyl-1’-sulfonyl)-quinazoline-2,4-diamine typically involves multiple steps, starting with the preparation of the quinazoline core. This is followed by the introduction of the bipiperidinyl sulfonyl group through a series of reactions, including sulfonylation and amination. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, with careful control of temperature, pressure, and reaction time to maximize output while minimizing impurities.
Chemical Reactions Analysis
Types of Reactions
6-((1,4’)Bipiperidinyl-1’-sulfonyl)-quinazoline-2,4-diamine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the quinazoline core, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify the sulfonyl group, affecting the compound’s solubility and reactivity.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different functional groups to the compound, enhancing its versatility.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled conditions, with specific temperatures and pH levels to ensure optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with altered electronic properties, while substitution reactions can produce a variety of functionalized quinazolines.
Scientific Research Applications
6-((1,4’)Bipiperidinyl-1’-sulfonyl)-quinazoline-2,4-diamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein binding.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials, benefiting from its stability and reactivity.
Mechanism of Action
The mechanism of action of 6-((1,4’)Bipiperidinyl-1’-sulfonyl)-quinazoline-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bipiperidinyl sulfonyl group plays a crucial role in binding to these targets, while the quinazoline core modulates the compound’s overall activity. This dual functionality allows the compound to exert its effects through multiple pathways, making it a versatile tool in both research and therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
6-((1,4’)Bipiperidinyl-1’-sulfonyl)-benzotriazol-1-ol: This compound shares the bipiperidinyl sulfonyl group but has a different core structure, leading to distinct chemical and biological properties.
6-((1,4’)Bipiperidinyl-1’-sulfonyl)-pyrimidine: Similar in structure but with a pyrimidine core, this compound exhibits different reactivity and applications.
Uniqueness
What sets 6-((1,4’)Bipiperidinyl-1’-sulfonyl)-quinazoline-2,4-diamine apart is its unique combination of the quinazoline core and the bipiperidinyl sulfonyl group. This structure provides a balance of stability and reactivity, making it suitable for a wide range of applications in chemistry, biology, and medicine.
Properties
CAS No. |
92144-24-6 |
|---|---|
Molecular Formula |
C18H26N6O2S |
Molecular Weight |
390.5 g/mol |
IUPAC Name |
6-(4-piperidin-1-ylpiperidin-1-yl)sulfonylquinazoline-2,4-diamine |
InChI |
InChI=1S/C18H26N6O2S/c19-17-15-12-14(4-5-16(15)21-18(20)22-17)27(25,26)24-10-6-13(7-11-24)23-8-2-1-3-9-23/h4-5,12-13H,1-3,6-11H2,(H4,19,20,21,22) |
InChI Key |
DLJDKAQKWACKIC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2CCN(CC2)S(=O)(=O)C3=CC4=C(C=C3)N=C(N=C4N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


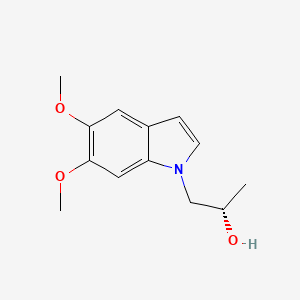
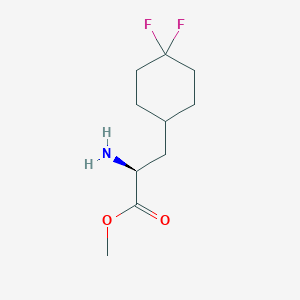
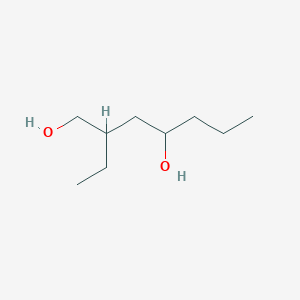
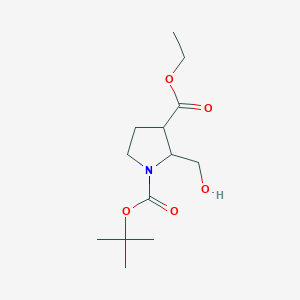
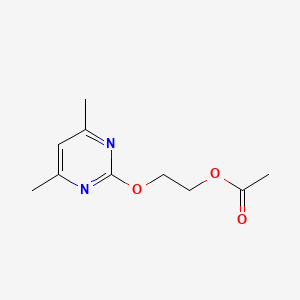
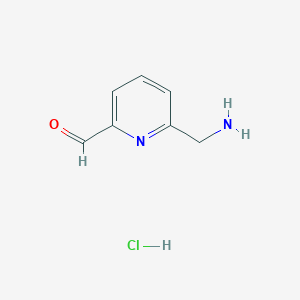
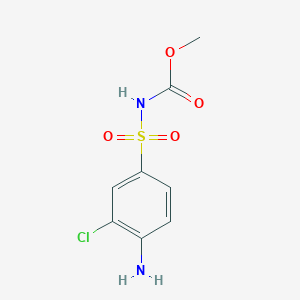
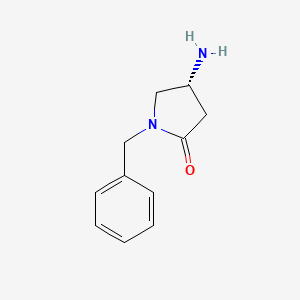

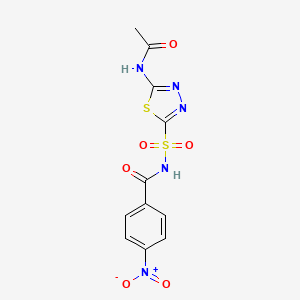
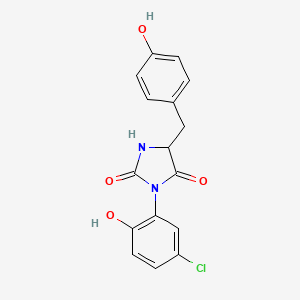
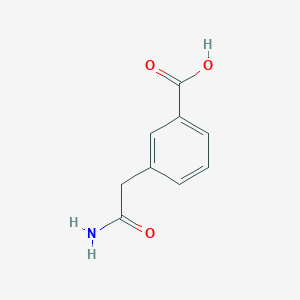

![2-Fluoro-5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepine](/img/structure/B12942334.png)
